molecular formula C4H5N3O2 B14649990 2-cyano-2-(hydroxyimino)-N-methylacetamide CAS No. 50834-03-2

2-cyano-2-(hydroxyimino)-N-methylacetamide

Cat. No.: B14649990
CAS No.: 50834-03-2
M. Wt: 127.10 g/mol
InChI Key: LNSWHHYDHVLALZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-2-(hydroxyimino)-N-methylacetamide is a chemical compound known for its unique structure and properties It is an oxime derivative, which means it contains a functional group characterized by the presence of a hydroxylamine group attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-2-(hydroxyimino)-N-methylacetamide typically involves the reaction of ethyl cyanoacetate with nitrous acid, which is generated in situ from sodium nitrite and acetic acid. The reaction is carried out under controlled pH conditions to ensure high yield and purity. The product can be purified through recrystallization from solvents such as ethanol or ethyl acetate .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The compound is often produced in batch reactors, and the purification process involves multiple recrystallization steps to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-(hydroxyimino)-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxime derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted acetamides .

Mechanism of Action

The mechanism by which 2-cyano-2-(hydroxyimino)-N-methylacetamide exerts its effects involves its ability to act as a neutralizing reagent. It suppresses base-catalyzed side reactions, such as racemization, by neutralizing the basicity or nucleophilicity of other reagents. This property makes it an effective additive in peptide synthesis, where it helps to achieve high yields and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-2-(hydroxyimino)-N-methylacetamide stands out due to its lower risk of explosion compared to HOBt and HOAt. It also offers a good balance between reactivity and stability, making it a safer and more efficient alternative for use in peptide synthesis .

Properties

CAS No.

50834-03-2

Molecular Formula

C4H5N3O2

Molecular Weight

127.10 g/mol

IUPAC Name

2-cyano-2-hydroxyimino-N-methylacetamide

InChI

InChI=1S/C4H5N3O2/c1-6-4(8)3(2-5)7-9/h9H,1H3,(H,6,8)

InChI Key

LNSWHHYDHVLALZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=NO)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.